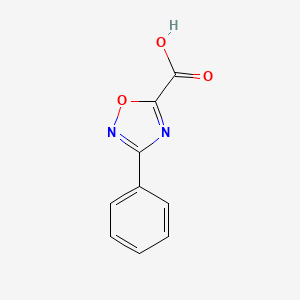

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid

Vue d'ensemble

Description

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of carboxylic acid esters with arylamidoximes in the presence of a base such as potassium carbonate. This reaction can be carried out in a microwave oven without any solvent, resulting in shorter reaction times and good yields . Another method involves the use of acylhydrazide intermediates, which can react with cyanogen bromide or di(benzotriazol-1-yl)methanimine under dehydrative cyclization conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation and catalytic reagents can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles, including 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated a series of oxadiazole compounds for their effectiveness against various pathogenic microorganisms. The results indicated that specific derivatives showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds were tested against strains like Staphylococcus aureus and Escherichia coli, yielding effective inhibition zones in disk diffusion assays .

Anticancer Properties

This compound has been highlighted for its potential anticancer activity. A range of studies has focused on the synthesis of oxadiazole derivatives and their evaluation against different cancer cell lines. Notably, one study reported that certain derivatives exhibited IC₅₀ values in the low micromolar range against various cancer types, including breast and melanoma cancers . The structure-activity relationship (SAR) analyses have further elucidated how modifications to the oxadiazole ring can enhance cytotoxicity and selectivity towards cancer cells.

Inhibition of Carbonic Anhydrases

Recent findings indicate that some 1,2,4-oxadiazole derivatives act as selective inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases including cancer. In vitro assays revealed that certain compounds derived from this compound inhibited membrane-bound cancer-related carbonic anhydrases at nanomolar concentrations . This suggests potential therapeutic applications in targeting tumor metabolism.

Antiviral Activity

Another area of interest is the antiviral potential of oxadiazole derivatives. Compounds similar to this compound have shown activity against influenza viruses. Specifically, certain hydrazide derivatives of oxadiazoles were reported to exhibit antiviral effects against influenza B virus in animal models . This highlights the versatility of oxadiazoles in combating viral infections.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods involving amidoxime and carboxylic acid derivatives. Recent advancements have introduced microwave-assisted synthesis techniques that improve efficiency and yield . Structural modifications can significantly influence biological activity; thus, ongoing research aims to optimize these compounds for enhanced efficacy.

Case Studies

Mécanisme D'action

The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a key role in cellular differentiation and proliferation . The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid include other oxadiazole derivatives such as:

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen bond acceptor and its stability under various conditions make it a valuable compound in research and industrial applications .

Activité Biologique

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its versatility and has been incorporated into numerous bioactive compounds. These derivatives exhibit a wide range of biological activities including:

- Antitumor

- Anti-inflammatory

- Antibacterial

- Antifungal

- Antiviral

The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy and selectivity against various targets .

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through mitochondrial pathways. For instance, treatment with this compound resulted in a marked increase in early and late apoptotic cells in HeLa cervical carcinoma cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 7.0 | Induction of apoptosis |

| MCF-7 (Breast) | 1.1 | Inhibition of thymidylate synthase |

| HCT-116 (Colon) | 2.6 | Proapoptotic activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against several bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

The mechanisms underlying the biological activities of this compound involve:

- Apoptosis Induction : The compound activates caspases and disrupts mitochondrial membrane potential, leading to programmed cell death in cancer cells .

- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of key enzymes involved in cancer progression and microbial resistance .

- Bioisosteric Properties : The oxadiazole ring acts as a bioisostere for ester and amide groups, enhancing stability and bioavailability .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Studies : In animal models, the compound exhibited significant tumor growth inhibition when administered at specific dosages alongside standard chemotherapy agents .

- Combination Therapy Potential : Studies indicate that combining this compound with existing anticancer drugs may enhance therapeutic outcomes through synergistic effects .

Propriétés

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPOBDCBGHUPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of these 1,2,4-oxadiazole derivatives interesting for potential antimicrobial and antimalarial activity?

A1: The research focuses on combining a 1,2,4-oxadiazole ring with carbohydrazide residues. This molecular hybridization strategy aims to leverage the individual properties of both components to create compounds with enhanced biological activity. [] The 1,2,4-oxadiazole ring is a versatile pharmacophore found in various bioactive compounds, while carbohydrazides are known for their diverse biological activities, including antimicrobial and antimalarial properties. By combining these structures, researchers aim to create novel compounds with synergistic effects against these pathogens.

Q2: How did the researchers confirm the structure of these novel compounds?

A2: Researchers utilized a combination of experimental and computational techniques to confirm the structure of the synthesized compounds. They employed nuclear magnetic resonance (NMR) spectroscopy to obtain structural data. [] To further support the experimental findings, they performed ab initio calculations. These calculations provided additional insights into the electronic structure and geometry of the molecules, corroborating the NMR data and strengthening the overall structural characterization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.